molecular formula C18H17ClIN3O2 B1448137 6-Iodo-4-((3-methoxyphenyl)amino)-8-methylquinoline-3-carboxamide hydrochloride CAS No. 801315-47-9

6-Iodo-4-((3-methoxyphenyl)amino)-8-methylquinoline-3-carboxamide hydrochloride

Cat. No. B1448137
CAS RN: 801315-47-9
M. Wt: 469.7 g/mol
InChI Key: XILHXGYSIMFTTP-UHFFFAOYSA-N
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Description

6-Iodo-4-((3-methoxyphenyl)amino)-8-methylquinoline-3-carboxamide hydrochloride (6-I-4-MPA-8-MQC-3-CH) is a synthetic compound that has been used in various scientific research applications. It is an aromatic amine which has been found to possess a wide range of biochemical and physiological effects.

Scientific Research Applications

Chemical Structure and Synthesis

6-Iodo-4-((3-methoxyphenyl)amino)-8-methylquinoline-3-carboxamide hydrochloride represents a class of compounds with potential applications in medicinal chemistry. The structural modifications of quinoline derivatives, like the addition of iodo and methoxyphenyl groups, aim to enhance biological activity and solubility. These modifications are crucial in the synthesis of compounds for various therapeutic targets. The design and synthesis of such compounds are guided by structure-activity relationship (SAR) studies, which help in identifying functional groups that could improve efficacy against targeted diseases (Luk’yanov, Onoprienko, & Zasosov, 1972; Liew, Malagobadan, Arshad, & Nagoor, 2020).

Biological Activities and Clinical Applications

The biological and pharmacological activities of 6-Iodo-4-((3-methoxyphenyl)amino)-8-methylquinoline-3-carboxamide hydrochloride and related compounds have been a subject of interest due to their potential in treating diseases. The presence of quinoline and substituted groups might offer antimalarial, antimicrobial, and anticancer properties. These compounds' mechanisms of action often involve interaction with cellular enzymes or receptors, affecting cell proliferation and survival. Research into these compounds' effectiveness against specific diseases could lead to the development of new therapeutic agents (Taherian, Rao, Malemud, & Askari, 2013; Gupta, Luxami, & Paul, 2021).

properties

IUPAC Name

6-iodo-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16IN3O2.ClH/c1-10-6-11(19)7-14-16(10)21-9-15(18(20)23)17(14)22-12-4-3-5-13(8-12)24-2;/h3-9H,1-2H3,(H2,20,23)(H,21,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XILHXGYSIMFTTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C(C(=CN=C12)C(=O)N)NC3=CC(=CC=C3)OC)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClIN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Iodo-4-((3-methoxyphenyl)amino)-8-methylquinoline-3-carboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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